![molecular formula C12H23NO5S B2641655 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate CAS No. 6613-65-6](/img/structure/B2641655.png)
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate is a zwitterionic compound with a unique structure that combines a methacrylate group and a sulfonate group. This compound is known for its applications in various fields, including biomedical research, drug delivery, and polymer science. Its molecular formula is C12H23NO5S, and it has a molecular weight of 293.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by the addition of 1,4-butanesultone. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of automated systems ensures consistent quality and yield. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis, to confirm its purity .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows the compound to participate in free radical polymerization, forming polymers with unique properties.
Substitution Reactions: The sulfonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions, often in the presence of a base.
Major Products Formed
Polymers: The polymerization of this compound results in zwitterionic polymers with applications in hydrogels and drug delivery systems.
Derivatives: Substitution reactions yield various functionalized compounds that can be used in further chemical transformations.
Scientific Research Applications
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of zwitterionic polymers, which have unique properties such as antifouling and biocompatibility.
Biology: Employed in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate involves its ability to form zwitterionic structures, which contribute to its unique properties. The methacrylate group allows for polymerization, while the sulfonate group provides hydrophilicity and ionic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, making it suitable for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyltrimethylammonium chloride: Similar in structure but lacks the sulfonate group, resulting in different properties.
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate: Similar zwitterionic structure but with a different spacer length, affecting its polymerization behavior and applications.
Uniqueness
4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate stands out due to its combination of a methacrylate group and a sulfonate group, which imparts unique properties such as enhanced hydrophilicity, biocompatibility, and the ability to form zwitterionic polymers. These characteristics make it highly versatile and valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-11(2)12(14)18-9-8-13(3,4)7-5-6-10-19(15,16)17/h1,5-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVILMAFGAKQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6613-65-6 |
Source


|
| Record name | 4-[[2-(Methacryloyloxy)ethyl]dimethylammonio]butane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2641572.png)
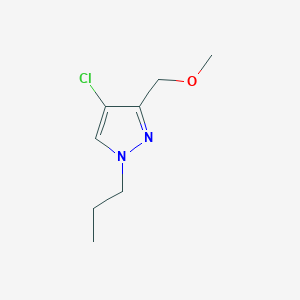
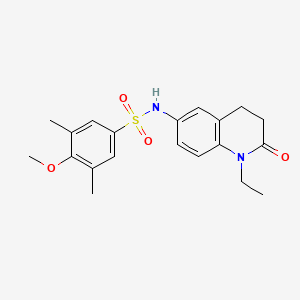
![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2641577.png)
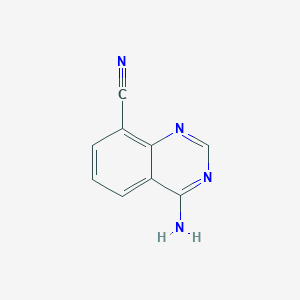
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)
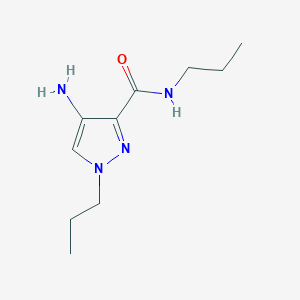

![3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2641584.png)
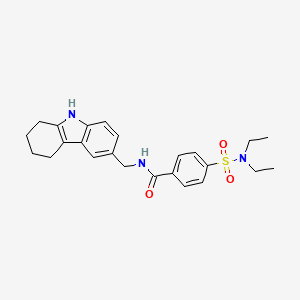
![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)
![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2641592.png)
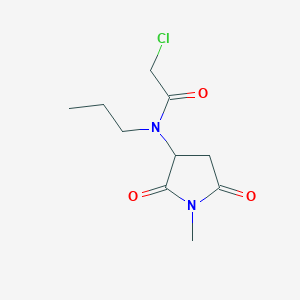
![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)
